molecular formula C6H8O6 B584755 Dimethyl dihydroxyfumarate CAS No. 133-47-1

Dimethyl dihydroxyfumarate

Cat. No. B584755
CAS RN: 133-47-1
M. Wt: 176.124
InChI Key: HMPNVUONVWQKFY-ONEGZZNKSA-N
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Description

Dimethyl dihydroxyfumarate contains a total of 20 atoms; 8 Hydrogen atoms, 6 Carbon atoms, and 6 Oxygen atoms . It also contains 19 bonds; 11 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 2 esters (aliphatic), and 2 hydroxyl groups .


Synthesis Analysis

The synthesis of Dimethyl dihydroxyfumarate involves a cascade methodology that results in short reaction times and quantitative yields . An original gas chromatographic procedure has been developed for determining the products and reagents for the catalytic synthesis of dimethyl ether (DME) from synthesis gas .


Molecular Structure Analysis

The molecular structure of Dimethyl dihydroxyfumarate includes high-quality images of 3D molecular structure, molecular surface, and molecular orbitals . The structure data file (SDF/MOL File) contains information about the atoms, bonds, connectivity, and coordinates of Dimethyl dihydroxyfumarate .


Chemical Reactions Analysis

Chemodivergent reactions between dihydroxyfumarate and aromatic and heteroaromatic aldehydes have been observed. With hydroxide as the base in a predominantly aqueous medium, aldol addition followed by deoxalation occurs to provide various 3-aryl-2,3-dihydroxypropanoic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of dihydroxyfumaric acid vary significantly as one proceeds from the diacid to the conjugate base of the diacid to the diester .

Scientific Research Applications

Treatment of Psoriasis and Multiple Sclerosis

Dimethyl fumarate (DMF) is an FDA-approved drug for the treatment of psoriasis and multiple sclerosis . It stabilizes the transcription factor Nrf2, which in turn induces the expression of antioxidant response element genes .

Antioxidant Effects

DMF has been recognized for its antioxidant properties. It’s known to stabilize the transcription factor Nrf2, which in turn induces the expression of antioxidant response element genes .

Immunomodulatory Effects

DMF is known for its immunomodulatory effects. It influences autophagy and participates in the transcriptional control of inflammatory factors by inhibiting NF-κB and its downstream targets .

Neuroprotective Effects

DMF has neuroprotective effects. It’s receiving increasing attention for its potential to be repurposed for several diseases .

Anti-inflammatory Effects

DMF has anti-inflammatory effects. It’s able to exert beneficial effects on different medical conditions through a pleiotropic mechanism .

Anti-proliferative Effects

DMF has anti-proliferative effects. This versatile molecule is indeed able to exert beneficial effects on different medical conditions through a pleiotropic mechanism .

Potential Applications in Chronic Diseases

A growing number of preclinical and clinical studies show that DMF may have important therapeutic implications for chronic diseases, such as cardiovascular and respiratory pathologies, cancer, eye disorders, neurodegenerative conditions, and systemic or organ specific inflammatory and immune-mediated diseases .

Cytoprotective Drug

DMF is a cytoprotective drug used in the treatment of multiple sclerosis . It has been the subject of a bibliometric study examining the characteristics and trends of the top 100 cited articles that include dimethyl fumarate in the title .

Safety And Hazards

Dimethyl dihydroxyfumarate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Skin Sensitization, and Specific target organ toxicity (single exposure) with the target organ being the Respiratory system .

properties

IUPAC Name

dimethyl (E)-2,3-dihydroxybut-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c1-11-5(9)3(7)4(8)6(10)12-2/h7-8H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPNVUONVWQKFY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(C(=O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C(/C(=O)OC)\O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030334
Record name Dihydroxyfumaric acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl dihydroxyfumarate

CAS RN

133-47-1
Record name 1,4-Dimethyl (2E)-2,3-dihydroxy-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroxyfumaric acid dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is Dimethyl dihydroxyfumarate formed during the synthesis of tetrakis[organoboranediylbis(oxy)]cyclobutanes?

A1: Dimethyl dihydroxyfumarate (5) is not the main product but rather a byproduct observed during the alcoholysis of certain tetrakis[organoboranediylbis(oxy)]cyclobutanes. The specific organo substituents on the boron atoms influence whether alcoholysis results in partial deborylation or complete deborylation with ring-opening of the cyclobutane ring. When ring-opening occurs, Dimethyl dihydroxyfumarate is formed. []

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